Cas no 74536-64-4 (Phenol,4,4'-[(1R,2S)-1,2-diethyl-1,2-ethanediyl]bis[2-bromo-, rel-)
74536-64-4 structure
Product Name:Phenol,4,4'-[(1R,2S)-1,2-diethyl-1,2-ethanediyl]bis[2-bromo-, rel-
CAS No:74536-64-4
MF:C18H20Br2O2
MW:428.158204078674
CID:567719
PubChem ID:173292
Update Time:2025-04-19
Phenol,4,4'-[(1R,2S)-1,2-diethyl-1,2-ethanediyl]bis[2-bromo-, rel- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4,4'-[(1R,2S)-1,2-diethyl-1,2-ethanediyl]bis[2-bromo-, rel-
- 1-bromohexestrol
- Phenol, 4,4'-(1,2-diethyl-1,2-ethanediyl)bis(2-bromo-, (R*,S*)-
- 74536-64-4
-
- Inchi: 1S/C18H20Br2O2/c1-3-13(11-5-7-17(21)15(19)9-11)14(4-2)12-6-8-18(22)16(20)10-12/h5-10,13-14,21-22H,3-4H2,1-2H3/t13-,14+
- InChI Key: NXTVRZYDIKGZQK-OKILXGFUSA-N
- SMILES: BrC1=C(C=CC(=C1)[C@@H](CC)[C@H](C1C=CC(=C(C=1)Br)O)CC)O
Computed Properties
- Exact Mass: 427.981
- Monoisotopic Mass: 425.983
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.53
- Boiling Point: 441.5°C at 760 mmHg
- Flash Point: 220.8°C
- Refractive Index: 1.617
Phenol,4,4'-[(1R,2S)-1,2-diethyl-1,2-ethanediyl]bis[2-bromo-, rel- Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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